2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
Description
2-Amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a bicyclic quinazolinone derivative featuring a 2-amino group and a 2-thienyl substituent at the 7-position of the partially saturated quinazoline ring. The 2-thienyl group introduces electron-rich aromaticity, which may enhance interactions with biological targets compared to purely phenyl-based analogs.
Properties
IUPAC Name |
2-amino-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBIOMBKWGPZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino or thienyl positions.
Scientific Research Applications
The compound has been studied for its potential therapeutic effects against various pathogens and diseases. Below are the key areas of application:
Antiviral Activity
Research indicates that derivatives of quinazolinone compounds exhibit antiviral properties. For instance:
- Varicella-Zoster Virus : The compound has shown activity against both TK+ and TK– strains of the varicella-zoster virus, with effective concentrations (EC50) ranging from 6.8 to 8.2 µM .
- Influenza Virus : Quinazoline derivatives, including those similar to 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one, have demonstrated inhibitory effects against influenza virus strains (IC50 values of 30–42 µM) .
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy:
- Multidrug-resistant Bacteria : Studies have highlighted its potential as a gyrase inhibitor, particularly effective against multidrug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis .
- Biofilm Formation : Research into its ability to inhibit biofilm formation by pathogenic bacteria suggests it may serve as a novel therapeutic agent in combating bacterial infections .
Acetylcholinesterase Inhibition
Recent studies have explored the potential of quinazoline derivatives as acetylcholinesterase inhibitors, proposing their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves binding to the enzyme and preventing acetylcholine breakdown, thereby enhancing cholinergic signaling.
Case Studies
Several studies have documented the synthesis and evaluation of biological activities associated with this compound:
Mechanism of Action
The mechanism of action of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one, highlighting structural variations and their implications:
Key Observations:
- Electron-Rich vs. In contrast, 4-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) analogs exhibit divergent electronic profiles, affecting reactivity and target binding .
- Steric and Conformational Effects : Methyl substitutions (e.g., at the 4-position in ) introduce steric hindrance, which may restrict rotational freedom and stabilize bioactive conformations.
Biological Activity
2-Amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound with a unique quinazolinone core structure. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases. This article explores the biological activities of this compound, synthesizing findings from diverse research studies and case analyses.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₁N₃OS
- CAS Number : 424818-72-4
The presence of an amino group at the 2-position and a thienyl group at the 7-position contributes to its unique properties, which may influence its biological activity.
The exact mechanism of action for this compound is not fully elucidated. However, similar compounds in the dihydroquinazolinone class have shown interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation:
- Case Study : A study demonstrated that a thienyl-substituted quinazolinone exhibited IC50 values ranging from 9.99 μM to 8.27 μM against various tumor cell lines .
- Mechanism : These compounds often induce apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may share similar mechanisms .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
Antiviral Activity
Emerging evidence suggests that compounds containing heterocyclic moieties can inhibit viral replication:
- Example : Certain derivatives have been noted for their ability to inhibit viral RNA polymerases, which are crucial for viral replication. The potential for this compound to exhibit similar antiviral properties warrants further investigation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Similar | Anticancer | 10 μM |
| Compound B | Similar | Antimicrobial | 15 μM |
| This compound | Unique | Potentially Anticancer/Antimicrobial | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
